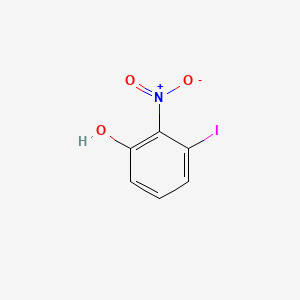

3-Iodo-2-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEGEGXFFSZLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Iodo-2-nitrophenol: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and structural characteristics of 3-Iodo-2-nitrophenol. Due to the limited availability of experimental data for this specific isomer, information from closely related compounds and established chemical principles has been utilized to project its likely attributes. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Chemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₆H₄INO₃ | - |

| Molecular Weight | 265.01 g/mol | Calculation |

| CAS Number | 861010-57-3 | [1][2] |

| Appearance | Expected to be a yellow crystalline solid | Inference |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| Solubility in Water | Expected to have low solubility | [3][4] |

| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents like ethanol, acetone, and diethyl ether | [5][6] |

Structural Information

The structural arrangement of this compound dictates its chemical reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | C1=CC(=C(C(=C1)I)N(=O)=O)O |

| InChI | InChI=1S/C6H4INO3/c7-5-3-1-2-4(6(5)9)8(10)11/h1-3,9H |

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not available. The following are predicted characteristics based on the analysis of similar compounds.

| Spectroscopy | Predicted Key Features |

| ¹H NMR | The spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns. The proton ortho to the hydroxyl group will likely be the most deshielded. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and iodo groups. |

| ¹³C NMR | The spectrum should display six distinct signals for the aromatic carbons. The carbon atoms attached to the iodine, nitro, and hydroxyl groups will exhibit characteristic chemical shifts. For instance, the carbon bonded to iodine is expected to have a chemical shift in the range of 80-100 ppm. |

| FTIR | The infrared spectrum is predicted to show a broad O-H stretching band around 3200-3600 cm⁻¹. Characteristic strong asymmetric and symmetric stretching bands for the nitro (NO₂) group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-I stretching vibrations would appear in the fingerprint region. |

| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) at m/z 265. Characteristic fragmentation patterns would involve the loss of the nitro group (NO₂) and potentially the iodine atom. |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of this compound are not published. However, a plausible synthetic route can be devised based on standard organic chemistry reactions.

Proposed Synthesis: Iodination of 2-Nitrophenol

A potential method for the synthesis of this compound is the direct iodination of 2-nitrophenol. The hydroxyl and nitro groups are ortho, para-directing and meta-directing, respectively. The position of iodination will be influenced by the combined directing effects of these groups and steric hindrance.

Materials:

-

2-Nitrophenol

-

Iodine (I₂)

-

Nitric Acid (HNO₃) or another oxidizing agent

-

Suitable solvent (e.g., acetic acid, water)

-

Sodium thiosulfate (for quenching)

-

Dichloromethane or other extraction solvent

-

Sodium sulfate (for drying)

Procedure:

-

Dissolve 2-nitrophenol in a suitable solvent in a round-bottom flask.

-

Add iodine crystals to the solution.

-

Slowly add an oxidizing agent, such as nitric acid, to the mixture while stirring. The reaction should be monitored for color change and completeness using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate.

-

Extract the product from the aqueous layer using an organic solvent like dichloromethane.

-

Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Suitable recrystallization solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

-

Dissolve the crude product in a minimum amount of hot recrystallization solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical workflow for the proposed synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing any specific biological activities or involvement in signaling pathways for this compound. Nitroaromatic compounds, in general, are known to exhibit a wide range of biological effects, often related to their electrophilic nature and ability to undergo redox cycling. However, without specific studies on this isomer, any discussion of its biological role would be purely speculative.

Conclusion

This compound is a chemical entity for which detailed experimental data is largely absent from the public domain. This guide has provided a summary of its known and predicted chemical properties and structure. The outlined synthetic and purification protocols are based on established chemical principles and offer a starting point for its preparation and further study. Future research is required to experimentally determine its physical and spectroscopic properties, as well as to explore its potential biological activities. This will be crucial for any consideration of its use in drug development or other scientific applications.

References

3-Iodo-2-nitrophenol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-2-nitrophenol, a halogenated nitroaromatic compound of interest in various chemical and pharmaceutical research areas. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document compiles its fundamental physicochemical properties and extrapolates potential synthetic routes, biological activities, and mechanisms of action based on the well-established chemistry of related nitrophenols and iodo-substituted aromatic compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug development, offering insights into its characterization, potential applications, and safety considerations. All quantitative data is presented in structured tables, and where applicable, detailed experimental protocols for analogous compounds are provided. Logical relationships and experimental workflows are visualized using diagrams generated with Graphviz.

Core Physicochemical Properties

This compound is an organic compound featuring a phenol ring substituted with an iodine atom at the 3-position and a nitro group at the 2-position. The presence of both a halogen and a nitro group on the aromatic ring is expected to significantly influence its chemical reactivity and biological properties.

| Property | Value | Source |

| CAS Number | 861010-57-3 | [1] |

| Molecular Formula | C₆H₄INO₃ | [1] |

| Molecular Weight | 265.01 g/mol | [2][3] |

Synthesis and Characterization

Exemplary Synthesis of a Related Iodo-Nitrophenol Derivative[4]

This protocol describes the "one-pot" synthesis of nitroxinil (4-hydroxy-3-iodo-5-nitrobenzonitrile), a structurally related iodo-nitrophenol.[4]

Materials:

-

p-hydroxybenzonitrile

-

Sodium periodate

-

Sodium chloride

-

Potassium iodide

-

Acetic acid

-

Sodium nitrite

Experimental Protocol:

-

In a suitable reaction vessel, combine p-hydroxybenzonitrile (0.05 mol), sodium periodate (0.01 mol), sodium chloride (0.1 mol), and potassium iodide (0.05 mol) in acetic acid (150 ml).

-

Stir the mixture at 50°C for 30 minutes.

-

Add sodium nitrite (0.05 mol) to the reaction mixture.

-

Increase the temperature to 80°C and maintain for 3 hours.

-

After cooling, adjust the pH of the remaining liquid to 5-6 using a 50 g/L sodium hydroxide solution to precipitate the product.

-

Filter, wash, and dry the resulting crystals.

General Characterization

The characterization of this compound would typically involve standard analytical techniques:

| Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy would confirm the substitution pattern on the aromatic ring. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the hydroxyl (-OH), nitro (-NO₂), and C-I bonds would be expected. |

| Mass Spectrometry (MS) | The molecular ion peak would confirm the molecular weight. |

| Melting Point | A sharp melting point would indicate the purity of the compound. |

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been identified, the bioactivity of nitrophenols and halogenated phenols is well-documented. The nitro group is a known pharmacophore and can also contribute to toxicity.[5][6][7]

Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties.[7][8] The mechanism often involves the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage DNA and other critical cellular components.[7]

Antiparasitic Activity: Iodinated phenols, such as 2,6-diiodo-4-nitrophenol, have been utilized as antiparasitic agents.[6] The presence of both iodine and a nitro group in this compound suggests potential in this area.

Enzyme Inhibition: Nitrophenols can act as enzyme inhibitors. For instance, 2,4-dinitrophenol is a well-known uncoupler of oxidative phosphorylation.[9] It disrupts the proton gradient across the inner mitochondrial membrane, leading to decreased ATP synthesis. This mechanism is a potential area of investigation for this compound.

Caption: Hypothetical mechanism of action for this compound as an uncoupler of oxidative phosphorylation.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of a nitrophenol compound.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of related nitrophenols, the following precautions should be taken.[10][11][12][13]

-

Toxicity: Nitrophenols are generally considered toxic. Harmful if swallowed, in contact with skin, or if inhaled.[10][12][13]

-

Irritation: Causes skin irritation and serious eye damage.[10][11]

-

Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[12][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area or under a fume hood.[10][12]

-

Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][12]

Conclusion

This compound presents an interesting scaffold for chemical and pharmaceutical research due to the combined electronic effects of the iodo and nitro substituents. While specific experimental data is currently scarce, this guide provides a starting point for researchers by summarizing its known properties and offering insights into its potential synthesis, biological activity, and safe handling based on analogous compounds. Further research is warranted to fully elucidate the chemical and biological profile of this specific isomer and to explore its potential applications in drug discovery and development.

References

- 1. molbase.com [molbase.com]

- 2. 3-Iodo-4-nitrophenol | C6H4INO3 | CID 56924453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Iodo-3-nitrophenol | C6H4INO3 | CID 12167350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesizing process of nitro iodo phenol cyanide - Eureka | Patsnap [eureka.patsnap.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Iodo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-2-nitrophenol is a substituted aromatic compound with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its effective use in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the known data for this compound and related isomers, outlines detailed experimental protocols for its characterization, and presents a logical workflow for these investigations. Due to a scarcity of publicly available quantitative data for this compound, this guide also extrapolates its expected behavior based on the properties of analogous compounds.

Physicochemical Properties

While specific experimental data for this compound is limited, the properties of its isomers, 2-Iodo-3-nitrophenol and 3-Iodo-4-nitrophenol, can provide valuable insights. The presence of a hydroxyl group, a nitro group, and an iodine atom on the benzene ring will govern the molecule's polarity, hydrogen bonding capacity, and overall reactivity.

Table 1: Physicochemical Properties of Iodonitrophenol Isomers

| Property | 2-Iodo-3-nitrophenol | 3-Iodo-4-nitrophenol |

| Molecular Formula | C₆H₄INO₃[1] | C₆H₄INO₃[2] |

| Molecular Weight | 265.01 g/mol [1] | 265.01 g/mol [2] |

| Appearance | Not specified | Yellow powder[3] |

| Melting Point | Not specified | 121-123 °C[3] |

| XLogP3 | Not specified | 2.8 |

Solubility Profile

Expected Solubility Behavior:

-

Water: The presence of a polar hydroxyl and nitro group suggests some degree of water solubility. However, the bulky, hydrophobic iodine atom and the benzene ring will likely limit its aqueous solubility. Generally, nitrophenols are expected to be highly soluble in water.[6]

-

Polar Organic Solvents (e.g., Methanol, Ethanol, Acetone): this compound is expected to exhibit good solubility in these solvents due to the potential for hydrogen bonding with the hydroxyl group and dipole-dipole interactions with the nitro group.[4]

-

Nonpolar Organic Solvents (e.g., Dichloromethane, Hexane): Solubility in nonpolar solvents is expected to be lower than in polar organic solvents, but the presence of the large, polarizable iodine atom may contribute to some solubility in solvents like dichloromethane.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of this compound involves the shake-flask method followed by a suitable analytical technique for quantification.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF).

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.

-

Stability Profile

The stability of this compound under various conditions is essential for determining its shelf-life, storage requirements, and compatibility with other substances. The primary factors influencing its stability are temperature, light, pH, and oxidative stress.

Thermal Stability

Nitrophenols can be susceptible to thermal decomposition, especially at elevated temperatures. The presence of the nitro group may contribute to thermal instability.

Expected Behavior: While specific data is unavailable for this compound, related compounds like 3-nitrophenol have a melting point of 96-98 °C and a boiling point of 194 °C at 70 mmHg.[7] It is generally advised to store nitrophenols in a cool environment.

Experimental Protocol for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate thermal stability.

Methodology:

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh a small sample (5-10 mg) of this compound into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss as a function of temperature to determine the onset of decomposition.

-

-

Differential Scanning Calorimetry (DSC):

-

Seal a small sample (2-5 mg) in a DSC pan.

-

Heat the sample at a constant rate to observe thermal events such as melting and decomposition, which will appear as endothermic or exothermic peaks, respectively.

-

Photostability

Aromatic nitro compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation.

Expected Behavior: The aromatic ring and the nitro group are chromophores that can absorb UV light, potentially leading to degradation. It is advisable to protect this compound from light.

Experimental Protocol for Photostability Testing (ICH Q1B Guideline)

The International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing.[8]

Methodology:

-

Sample Preparation:

-

Expose a sample of this compound (solid or in solution) to a light source.

-

Prepare a "dark" control sample, wrapped in aluminum foil to protect it from light, and store it under the same temperature and humidity conditions.

-

-

Light Exposure:

-

Expose the sample to a light source that provides both cool white fluorescent and near-UV light.

-

The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[8]

-

-

Analysis:

-

At appropriate time intervals, withdraw samples and analyze for the degradation of this compound and the formation of any photodegradation products using a stability-indicating HPLC method.

-

Compare the results of the light-exposed samples to the dark control to determine the extent of photodegradation.

-

pH Stability

The phenolic hydroxyl group is weakly acidic and can ionize at higher pH values. The stability of the molecule may be influenced by the pH of the medium.

Expected Behavior: The pKa of the phenolic proton will determine the pH at which the molecule exists in its ionized form (phenolate). The stability of the phenolate may differ from the protonated form. For instance, the photodegradation rate of 4-nitrophenol has been shown to decrease with increasing pH.[9]

Experimental Protocol for pH-Dependent Stability Study

This study evaluates the stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

-

Sample Incubation:

-

Dissolve a known concentration of this compound in each buffer.

-

Incubate the solutions at a constant temperature (e.g., 40 °C) and protect them from light.

-

-

Analysis:

-

At specified time points, analyze the samples by HPLC to determine the remaining concentration of this compound.

-

-

Data Analysis:

-

Plot the logarithm of the concentration versus time to determine the degradation rate constant at each pH.

-

A plot of the rate constant versus pH will reveal the pH-stability profile.

-

Oxidative Stability

The phenol moiety can be susceptible to oxidation.

Expected Behavior: The presence of an electron-withdrawing nitro group may decrease the susceptibility of the phenol to oxidation compared to phenol itself. However, strong oxidizing agents could still lead to degradation.

Experimental Protocol for Oxidative Stability Assessment

A common method to assess oxidative stability is to expose the compound to a source of free radicals, such as hydrogen peroxide.

Methodology:

-

Reaction Setup:

-

Dissolve this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the mixture at a constant temperature, protected from light.

-

-

Analysis:

-

Monitor the degradation of this compound over time using a stability-indicating HPLC method.

-

A control sample without the oxidizing agent should be run in parallel.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Characterization.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data for this compound remains scarce, the provided information on related compounds and the detailed experimental protocols offer a robust starting point for researchers. The systematic approach outlined here will enable scientists and drug development professionals to generate the necessary data to support the advancement of their research involving this compound. It is recommended that all experimental work be conducted with appropriate safety precautions, as nitrophenols can be hazardous.

References

- 1. 2-Iodo-3-nitrophenol | C6H4INO3 | CID 12167350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Iodo-4-nitrophenol | C6H4INO3 | CID 56924453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. 3-Nitrophenol | 554-84-7 [chemicalbook.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Iodo-2-nitrophenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Iodo-2-nitrophenol (CAS No. 861010-57-3), a valuable chemical intermediate in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Executive Summary

This compound is a substituted aromatic compound with significant potential in synthetic organic chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside the methodologies for their acquisition.

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectroscopic data for this compound, this section provides predicted data and typical spectral ranges based on the analysis of structurally similar compounds. Researchers are encouraged to perform their own analytical characterization for definitive results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables outline the predicted chemical shifts for the ¹H and ¹³C nuclei of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.2 - 7.5 | Doublet of doublets |

| H-5 | 6.8 - 7.1 | Triplet |

| H-6 | 7.6 - 7.9 | Doublet of doublets |

| -OH | 10.0 - 11.0 | Singlet (broad) |

Predictions are based on standard substituent effects on the benzene ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 150 - 155 |

| C-2 (C-NO₂) | 135 - 140 |

| C-3 (C-I) | 90 - 95 |

| C-4 | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 | 130 - 135 |

Predictions are based on established increments for iodo, nitro, and hydroxyl functional groups on an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (phenol) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| N=O stretch (asymmetric) | 1520 - 1560 |

| N=O stretch (symmetric) | 1340 - 1380 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (phenol) | 1180 - 1260 |

| C-I stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratio (m/z) for the molecular ion and major fragments are presented.

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Description |

| [M]⁺ | 265 | Molecular Ion |

| [M-NO₂]⁺ | 219 | Loss of a nitro group |

| [M-OH]⁺ | 248 | Loss of a hydroxyl group |

| [C₆H₄IO]⁺ | 220 | Fragment after loss of HNO₂ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy

An FT-IR spectrum would be obtained using a Fourier Transform Infrared spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

A mass spectrum would be acquired using a mass spectrometer, typically with an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting fragmentation pattern would be analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

An In-depth Technical Guide on the Physical Characteristics of 3-Iodo-2-nitrophenol Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-2-nitrophenol is an aromatic organic compound of interest in various fields of chemical research, including synthetic chemistry and materials science. Its molecular structure, featuring an iodine atom and a nitro group on a phenol backbone, suggests the potential for interesting solid-state properties and utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the anticipated physical characteristics of this compound crystals. Due to a lack of specific experimental data in the public domain for this particular isomer, this guide leverages data from structurally related compounds and established principles of physical organic chemistry to predict its properties. Detailed, generalized experimental protocols for its synthesis, crystallization, and characterization are also presented to guide researchers in their empirical investigations.

Predicted Physicochemical Properties

Table 1: Predicted Quantitative Data for this compound

| Property | Predicted Value/Range | Notes |

| Molecular Formula | C₆H₄INO₃ | Based on chemical structure.[1] |

| Molecular Weight | 265.01 g/mol | Calculated from atomic weights.[1] |

| Melting Point (°C) | 100 - 130 | Estimated based on related isomers and substituted nitrophenols. The melting point is influenced by crystal packing and intermolecular forces. |

| Boiling Point (°C) | > 300 | Expected to be high due to polarity and molecular weight; likely to decompose before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). | The hydroxyl group may allow for limited aqueous solubility, while the aromatic ring and iodine atom favor solubility in organic solvents. |

| Appearance | Pale yellow to yellow crystalline solid. | The nitro-aromatic chromophore typically imparts a yellow color. |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted benzene derivatives. The actual system depends on the packing of molecules in the crystal lattice. |

| Density (g/cm³) | 1.8 - 2.0 | Estimated based on the presence of a heavy iodine atom. |

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis, crystallization, and characterization of this compound. These protocols are based on standard laboratory techniques for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the iodination of 2-nitrophenol.

Materials:

-

2-Nitrophenol

-

Iodine (I₂)

-

An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or an iodate salt)

-

A suitable solvent (e.g., glacial acetic acid, ethanol, or water)

-

Sodium thiosulfate solution

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 2-nitrophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add iodine to the solution.

-

Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic and may require cooling to control the temperature.

-

After the addition is complete, the mixture may be stirred at room temperature or heated to reflux for a specified period to ensure the reaction goes to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If necessary, quench any unreacted iodine by adding a sodium thiosulfate solution until the brown color disappears.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Crystallization

Purification of the crude this compound and the growth of single crystals suitable for X-ray diffraction can be achieved through recrystallization.

Materials:

-

Crude this compound

-

A suitable solvent or solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexane)

Procedure:

-

Dissolve the crude product in a minimal amount of the chosen hot solvent.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

For growing larger single crystals, a slow evaporation technique can be employed by loosely covering the vessel containing the saturated solution.

-

Once a sufficient quantity of crystals has formed, collect them by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals in a desiccator under vacuum.

Characterization Methods

This technique is essential for determining the precise three-dimensional atomic arrangement within the crystal.

Procedure:

-

A suitable single crystal of this compound is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and molecular geometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, would provide detailed structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the phenol, the N-O stretches of the nitro group, and C-H and C=C stretches of the aromatic ring would be expected.

-

UV-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic transitions within the molecule. The presence of the nitro-aromatic system is expected to give rise to characteristic absorption bands in the UV or visible region.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound crystals.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a projected overview of the physical characteristics of this compound crystals and outlines the standard experimental procedures for their synthesis and characterization. While specific experimental data for this compound is currently limited in the public domain, the information and protocols presented here serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development. Empirical investigation following the methodologies described will be crucial to fully elucidate the properties of this compound and to explore its potential applications.

References

Potential Research Areas for Substituted Nitrophenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrophenols, a class of organic compounds characterized by a phenol ring bearing one or more nitro groups and other substituents, represent a versatile scaffold with significant potential across various scientific disciplines. From their role as key intermediates in the chemical industry to their emerging applications in pharmacology and environmental science, these compounds offer a rich landscape for future research and development. This technical guide provides an in-depth exploration of promising research avenues, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Therapeutic Applications: Drug Discovery and Development

Substituted nitrophenols have demonstrated a range of biological activities, making them attractive candidates for the development of novel therapeutic agents. Key areas of investigation include their potential as anticancer, antimicrobial, and enzyme-inhibiting drugs.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of substituted nitrophenols against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Potential Research Areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of a library of substituted nitrophenols to elucidate the relationship between the nature, position, and number of substituents and their anticancer potency.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the anticancer effects of promising nitrophenol candidates, including their interactions with specific cellular targets.

-

Targeted Drug Delivery: Development of nanoparticle-based or other targeted delivery systems to enhance the therapeutic index of nitrophenol-based anticancer agents, minimizing off-target toxicity.

-

Combination Therapies: Evaluating the synergistic effects of substituted nitrophenols with existing chemotherapeutic drugs to overcome drug resistance and improve treatment outcomes.

Quantitative Data: Anticancer Activity of Substituted Nitrophenols

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Human acute monocytic leukemia) | Not specified, but potent | [1] |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 (Human acute monocytic leukemia) | Not specified, but potent | [1] |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | MCF-7 (Human breast adenocarcinoma) | Not specified, but potent | [1] |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | MCF-7 (Human breast adenocarcinoma) | Not specified, but potent | [1] |

| Nitroaromatic Compound 3 | Human Cancer Cell Lines | < 8.5 | [2] |

| Nitroaromatic Compound 24 | Human Cancer Cell Lines | < 8.5 | [2] |

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by Phenolic Compounds

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by substituted nitrophenols.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Substituted nitrophenols have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Potential Research Areas:

-

Broad-Spectrum Antimicrobial Screening: Evaluating a diverse library of substituted nitrophenols against a wide panel of clinically relevant bacteria and fungi, including resistant strains.

-

SAR for Antimicrobial Potency: Identifying the structural features of nitrophenols that contribute to their antimicrobial activity and selectivity.

-

Mechanism of Action: Investigating how substituted nitrophenols exert their antimicrobial effects, such as by disrupting cell membranes, inhibiting essential enzymes, or interfering with microbial metabolic pathways.[3]

-

Anti-biofilm Activity: Assessing the efficacy of these compounds in preventing and eradicating microbial biofilms, which are a major cause of persistent infections.

Quantitative Data: Antimicrobial Activity of Substituted Nitrophenols

| Compound | Microorganism | Activity Metric | Value (µM) | Reference |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | MIC | 11 | [4] |

| Ciprofloxacin (Reference) | Moraxella catarrhalis | MIC | 9 | [4] |

Environmental Applications

The widespread use of nitrophenols in industrial processes has led to their emergence as environmental pollutants.[5][6][7] Research in this area focuses on developing efficient methods for their detection and remediation.

Bioremediation

Bioremediation offers an eco-friendly and cost-effective approach to detoxify nitrophenol-contaminated environments. This involves utilizing microorganisms that can degrade these compounds into less harmful substances.[5][6][7][8]

Potential Research Areas:

-

Isolation and Characterization of Novel Degrading Microorganisms: Searching for and identifying new microbial strains with enhanced capabilities for nitrophenol degradation, particularly for more complex substituted and polynitrated phenols.

-

Metabolic Pathway Elucidation: Detailed investigation of the enzymatic pathways involved in the microbial degradation of various substituted nitrophenols.

-

Genetic Engineering of Microorganisms: Enhancing the degradation efficiency of known microbial strains through genetic modification of key enzymes in the catabolic pathway.

-

Optimization of Bioremediation Processes: Developing and optimizing bioreactor configurations and operating conditions for the efficient treatment of nitrophenol-contaminated wastewater and soil.

Biodegradation Pathway of p-Nitrophenol

Caption: Simplified aerobic bioremediation pathway of p-nitrophenol.

Advanced Detection and Degradation Methods

The development of sensitive and rapid methods for the detection and removal of nitrophenols from environmental matrices is crucial for monitoring and pollution control.

Potential Research Areas:

-

Development of Novel Sensors: Designing and fabricating highly sensitive and selective electrochemical or optical sensors for the real-time monitoring of nitrophenols in water and soil.

-

Photocatalytic Degradation: Investigating and optimizing novel photocatalysts for the efficient degradation of substituted nitrophenols under visible or UV light.[7][9][10]

-

Catalytic Reduction: Exploring the use of metal nanoparticle-based catalysts for the reduction of nitrophenols to less toxic aminophenols, which are also valuable industrial chemicals.[1][11]

Industrial and Chemical Synthesis Applications

Substituted nitrophenols are valuable intermediates in the synthesis of a wide range of chemicals, including dyes, pigments, pharmaceuticals, and pesticides.[12][13][14][15]

Potential Research Areas:

-

Development of Greener Synthetic Routes: Designing more environmentally friendly and efficient methods for the synthesis of substituted nitrophenols, minimizing the use of harsh reagents and the generation of hazardous waste.[1][11]

-

Catalytic Nitration: Exploring selective and efficient catalytic systems for the nitration of phenols to produce specific isomers with high yields.

-

Novel Applications as Building Blocks: Investigating the use of substituted nitrophenols as versatile building blocks for the synthesis of novel organic materials with unique optical, electronic, or biological properties.

Quantitative Data: Synthesis of Nitrophenols

| Phenol Reactant | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Total Yield (%) | Ortho:Para Ratio | Reference |

| Phenol | 32.5% Nitric Acid | 20 | 1 | 91 | 14:77 | [11] |

| Phenol | 40% Nitric Acid | 20 | Not specified | 72 | Not specified | [11] |

| Phenol | 65% Nitric Acid | 20 | Not specified | 33 | Not specified | [11] |

| Phenol | 32.5% Nitric Acid with H-β catalyst | Not specified | Not specified | 92 | 78:14 | [1] |

| Phenol | 32.5% Nitric Acid with γ-alumina catalyst | Not specified | Not specified | 90 | 74:16 | [1] |

Experimental Protocols

Synthesis of p-Nitrophenol (Illustrative Protocol)

Materials:

-

Phenol

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice

-

Distilled Water

-

Beakers, flasks, stirring apparatus

Procedure:

-

In a fume hood, dissolve phenol in a minimal amount of concentrated sulfuric acid in a beaker, keeping the temperature low by placing the beaker in an ice bath.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the phenol solution with constant stirring, while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for a specified time (e.g., 1 hour) to ensure complete nitration.

-

Pour the reaction mixture slowly onto crushed ice with stirring. This will precipitate the nitrophenol isomers.

-

Filter the crude product, wash with cold water to remove any remaining acid, and then dry.

-

Separate the ortho- and para-isomers by steam distillation. The more volatile o-nitrophenol will distill over with the steam, leaving the p-nitrophenol behind.

-

Recrystallize the p-nitrophenol from hot water to obtain a purified product.

Logical Workflow for Synthesis and Separation

Caption: General workflow for the synthesis and separation of o- and p-nitrophenol.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

-

Substituted nitrophenol compound

-

Bacterial or fungal strain

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare a stock solution of the nitrophenol compound in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium to the highest concentration to be tested.

-

Perform serial two-fold dilutions of the compound in the 96-well plate using the growth medium. This will create a range of concentrations across the wells.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard for bacteria).

-

Inoculate each well of the microtiter plate with the microbial suspension, except for a negative control well (medium only). Include a positive control well with the inoculum but no compound.

-

Incubate the plate at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][17][18][19]

Enzyme Inhibition Assay (Illustrative Protocol for Phosphatase)

Materials:

-

Substituted nitrophenol inhibitor

-

Phosphatase enzyme

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Buffer solution (e.g., Tris-HCl)

-

Sodium hydroxide (NaOH) to stop the reaction

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a series of dilutions of the substituted nitrophenol inhibitor in the buffer.

-

In a set of reaction tubes or wells of a microplate, add the buffer, the enzyme solution, and the inhibitor solution at various concentrations. Include a control with no inhibitor.

-

Pre-incubate the enzyme-inhibitor mixture for a short period to allow for binding.

-

Initiate the enzymatic reaction by adding the pNPP substrate to each tube/well.

-

Allow the reaction to proceed for a fixed time at a controlled temperature.

-

Stop the reaction by adding a strong base, such as NaOH. The base also serves to develop the yellow color of the p-nitrophenol product.

-

Measure the absorbance of the yellow p-nitrophenolate ion at its maximum absorbance wavelength (around 405-410 nm).

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the control without the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[20][21]

This guide provides a foundational overview of the vast research potential of substituted nitrophenols. The presented data and protocols are intended to serve as a starting point for researchers to explore and expand upon these promising areas of investigation. The versatility of this chemical scaffold ensures its continued relevance in advancing science and technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]

- 8. superchemistryclasses.com [superchemistryclasses.com]

- 9. lidsen.com [lidsen.com]

- 10. Catalysis Research | Enhanced Photocatalytic Degradation of p-Nitrophenol and Phenol Red Through Synergistic Effects of a CeO2-TiO2 Nanocomposite [lidsen.com]

- 11. paspk.org [paspk.org]

- 12. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 15. Frontiers | Recent updates on anticancer mechanisms of polyphenols [frontiersin.org]

- 16. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 18. idexx.com [idexx.com]

- 19. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Untitled Document [ucl.ac.uk]

electrophilic substitution reactions of iodinated phenols

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Iodinated Phenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, reaction dynamics, and experimental considerations for electrophilic aromatic substitution (EAS) reactions on iodinated phenol substrates. Iodinated phenols are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other biologically active molecules.[1][2] Understanding their reactivity is crucial for designing efficient synthetic routes.

Core Principles: Reactivity and Regioselectivity

The susceptibility of an iodinated phenol to electrophilic attack, and the position at which that attack occurs (regioselectivity), is governed by the cumulative electronic effects of the hydroxyl (-OH) and iodo (-I) substituents.

-

Hydroxyl (-OH) Group : The -OH group is a powerful activating group.[3] Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic ring through the resonance (+R or +M effect). This significantly increases the electron density of the ring, making it highly nucleophilic and much more reactive than benzene towards electrophiles. This resonance effect preferentially increases electron density at the ortho and para positions, making the -OH group a strong ortho, para-director.[4]

-

Iodo (-I) Group : Halogens, including iodine, present a more complex case. They are deactivating groups overall due to their strong electron-withdrawing inductive effect (-I effect), which pulls electron density from the ring.[5] However, they also possess lone pairs that can be donated via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions.[3] Because the inductive effect outweighs the resonance effect, halogens are classified as ortho, para-directing deactivators.[4]

Combined Influence: In an iodinated phenol, the potent activating and directing effect of the hydroxyl group dominates the weaker, conflicting effects of the iodine atom.[6] The ring is activated overall, and the regiochemical outcome of the reaction is primarily dictated by the position of the -OH group. Substitution will occur predominantly at the positions ortho and para to the hydroxyl group. The specific isomer of the resulting product depends on the starting iodophenol.

-

For 4-iodophenol , the para position is blocked. The incoming electrophile is therefore directed to the positions ortho to the -OH group (C2 and C6).

-

For 2-iodophenol , the incoming electrophile is directed to the C4 (para to -OH) and C6 (ortho to -OH) positions. The para position is often favored to minimize steric hindrance.

-

For 3-iodophenol , the primary sites of attack are C2, C4, and C6, all of which are ortho or para to the activating -OH group.

Caption: Logical relationship of substituent effects on iodophenol.

Key Electrophilic Substitution Reactions

Nitration

Nitration introduces a nitro (-NO2) group onto the aromatic ring. Due to the activated nature of the phenol ring, nitration can often proceed under milder conditions than those required for benzene. Using dilute nitric acid typically results in a mixture of ortho- and para-nitrophenols.[7][8] For an iodinated phenol, this reactivity is retained.

// Reactants Iodophenol [image="https://latex.codecogs.com/svg.latex?\dpi{150} \color{black} \huge \raisebox{-2.0ex}{\includegraphics[height=50px]{https://i.imgur.com/vHq4gXQ.png}}"]; Plus1 [label="+", shape=plaintext, fontsize=24]; Reagents [label="HNO_3, H_2SO_4", shape=plaintext, fontsize=16];

// Intermediate SigmaComplex [image="https://latex.codecogs.com/svg.latex?\dpi{150} \color{black} \huge \raisebox{-2.0ex}{\includegraphics[height=60px]{https://i.imgur.com/1G66c4j.png}}"];

// Product Product [image="https://latex.codecogs.com/svg.latex?\dpi{150} \color{black} \huge \raisebox{-2.0ex}{\includegraphics[height=50px]{https://i.imgur.com/uGzX6pE.png}}"]; Plus2 [label="+ H^+", shape=plaintext, fontsize=24];

// Arrows Iodophenol -> Plus1 [style=invis]; Plus1 -> Reagents [style=invis]; Reagents -> SigmaComplex [label=" Step 1:\nAttack on NO_2^+", fontname="Arial"]; SigmaComplex -> Product [label=" Step 2:\nDeprotonation", fontname="Arial"]; Product -> Plus2 [style=invis];

// Invisible nodes for alignment {rank=same; Iodophenol; Plus1; Reagents;} {rank=same; SigmaComplex;} {rank=same; Product; Plus2;} }

Caption: General mechanism for the nitration of 4-iodophenol.

Table 1: Representative Data for Phenol Nitration (Note: Specific yield data for nitration of iodinated phenols is sparse in readily available literature. The data for phenol is provided as a baseline; similar regioselectivity is expected for iodophenols, directed by the -OH group.)

| Substrate | Reagents | Conditions | Products | Yield (%) | Reference |

| Phenol | NaNO₂, TBAD¹, CH₂Cl₂ | Reflux, 48h | o-Nitrophenol | 40 | [9] |

| p-Nitrophenol | 40 | [9] | |||

| Phenol | HNO₃ (equimolar), aq. dioxane | Room Temp | Mononitrophenols (p-isomer major) | >99 (total) | [10] |

| Phenol | HNO₃ (excess), aq. dioxane | Room Temp | 2,4-Dinitrophenol | - | [10] |

| ¹TBAD: Tetrabutylammonium dichromate |

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. The reaction is typically performed with concentrated or fuming sulfuric acid and is temperature-dependent. At lower temperatures, the ortho isomer is favored (kinetic control), while at higher temperatures, the more stable para isomer predominates (thermodynamic control).[11] For 4-iodophenol, sulfonation would be expected to yield 4-iodo-2-hydroxybenzenesulfonic acid.

Table 2: Conditions for Phenol Sulfonation

| Substrate | Reagents | Temperature | Primary Product | Reference |

| Phenol | Conc. H₂SO₄ | < 25 °C | o-Hydroxybenzenesulfonic acid | [12] |

| Phenol | Conc. H₂SO₄ | 100-110 °C | p-Hydroxybenzenesulfonic acid | [11][12] |

| 2-Iodophenol | SO₃ in Nitromethane | - | 2-Iodo-4-hydroxybenzenesulfonic acid | [13] |

Halogenation

Further halogenation of an iodinated phenol is readily achievable. Due to the high activation from the -OH group, reactions with aqueous bromine, for instance, often proceed rapidly to give polybrominated products. To achieve monohalogenation, less polar solvents and controlled stoichiometry are required.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions attach acyl (R-C=O) or alkyl (R) groups to the aromatic ring. A Lewis acid catalyst, such as AlCl₃ or FeCl₃, is typically required to generate the carbocation or acylium ion electrophile.[14] A significant challenge with phenols in Friedel-Crafts reactions is that the Lewis acid can coordinate with the lone pairs on the hydroxyl oxygen, deactivating the ring.[15] This can lead to poor yields or require forcing conditions. One strategy to circumvent this is to first protect the hydroxyl group, for example, as a silyl ether, perform the acylation, and then deprotect the silyl group during aqueous work-up.[16] Another approach involves using reagents like zinc chloride in acetic acid.[17]

Table 3: Representative Data for Friedel-Crafts Acylation of Phenol Derivatives

| Substrate | Acylating Agent | Catalyst / Conditions | Product(s) | Yield (%) | Reference |

| Phenol | Acetic Anhydride | AlCl₃ | p-Methoxyacetophenone¹ | 85.7 | [18] |

| Anisole | Propionyl Chloride | FeCl₃, CH₂Cl₂ | 4-Methoxypropiophenone | - | [19] |

| Phenol Derivatives | Acyl Chlorides | TfOH (neat) | C-acylated products | >90 | [15] |

| ¹Anisole was used in this specific experiment, but the principle applies to the activated ring. |

Experimental Protocols

Protocol: Sulfonation of p-Iodophenol (Adapted from Phenol Sulfonation)

This protocol is adapted for the synthesis of 4-iodo-2-hydroxybenzenesulfonic acid.

-

Materials :

-

p-Iodophenol (1 equiv)

-

Concentrated sulfuric acid (98%, ~2-3 equiv)

-

Ice-cold water

-

Saturated sodium chloride solution

-

Reaction flask, magnetic stirrer, heating mantle/oil bath, thermometer.

-

-

Procedure :

-

Place p-iodophenol in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add concentrated sulfuric acid while stirring. The mixture may warm up.

-

For the ortho-product (kinetic control) : Maintain the reaction temperature at or below 25°C using an ice bath. Stir for 4-6 hours or until TLC indicates consumption of starting material.[12]

-

For the para-product (thermodynamic control) : Heat the reaction mixture to 100-110°C and maintain for 3-5 hours.[12] (Note: For p-iodophenol, this would lead to decomposition or rearrangement, the ortho-product is the target).

-

Once the reaction is complete, cool the flask in an ice bath.

-

Very slowly and carefully, pour the reaction mixture onto a generous amount of crushed ice in a beaker with stirring. This quenches the reaction and dilutes the excess sulfuric acid.

-

The product may precipitate. If not, salting out by adding saturated NaCl solution can induce precipitation.

-

Isolate the solid product by vacuum filtration.

-

Wash the solid with small portions of ice-cold water to remove residual acid.

-

Dry the product, for example, in a vacuum oven at low heat. Recrystallization from water may be performed for further purification.

-

Caption: Experimental workflow for the sulfonation of p-iodophenol.

Protocol: Friedel-Crafts Acylation of Anisole (Model for Iodophenol Ethers)

This procedure for anisole can be adapted for O-alkylated iodophenols. Direct acylation of unprotected iodophenols is often low-yielding.[15]

-

Materials :

-

Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) (1.1 equiv)

-

Anisole (or iodinated anisole) (1.0 equiv)

-

Acetyl chloride or Acetic anhydride (1.1 equiv)

-

Anhydrous dichloromethane (DCM) as solvent

-

5% NaOH solution, saturated NaCl solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, reflux condenser, drying tube, magnetic stirrer, ice bath.

-

-

Procedure :

-

Set up a flame-dried round-bottom flask with an addition funnel and a reflux condenser protected by a drying tube (e.g., filled with CaCl₂).

-

To the flask, add the Lewis acid (e.g., AlCl₃) and anhydrous DCM. Cool the suspension in an ice bath.

-

Dissolve the acylating agent (e.g., acetyl chloride) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred Lewis acid suspension over 10-15 minutes.

-

Dissolve the anisole substrate in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the reaction mixture while maintaining the temperature below 10°C.[18][19]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, or until completion as monitored by TLC.

-

Work-up : Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. This will decompose the aluminum chloride complex.[20]

-

Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer.

-

Extract the aqueous layer with a fresh portion of DCM.

-

Combine the organic layers and wash sequentially with water, 5% NaOH solution, and finally with saturated NaCl (brine).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Applications in Drug Development

The introduction of iodine into a phenolic structure is a key step in the synthesis of numerous important compounds. For example, 4-iodophenol is a precursor in the synthesis of certain estrogen β receptor agonists and is used to create iodinated compounds for medical imaging and diagnostics.[1][2] The ability to perform subsequent electrophilic substitutions allows for the creation of complex, poly-functionalized aromatic scaffolds that are central to many pharmaceutical agents, including thyroid hormone analogues and various enzyme inhibitors. The anti-peroxidative activity of compounds like 2,6-diprenyl-4-iodophenol highlights the role of these structures in developing novel antioxidants.[21]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Iodophenol CAS#: 540-38-5 [amp.chemicalbook.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction | Pharmaguideline [pharmaguideline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. researchgate.net [researchgate.net]

- 14. Friedel Crafts Reaction Virtual Lab [praxilabs.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. condor.depaul.edu [condor.depaul.edu]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. youtube.com [youtube.com]

- 21. Design and synthesis of 2,6-diprenyl-4-iodophenol TX-1952 with a novel and potent anti-peroxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Iodo-2-nitrophenol: A Technical Overview of a Niche Aromatic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-2-nitrophenol is a halogenated and nitrated aromatic organic compound. While not as extensively documented in peer-reviewed literature as its isomers, it holds potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and other fine chemicals. Its structure, featuring a hydroxyl, a nitro, and an iodo group on a benzene ring, offers multiple reactive sites for further chemical modification. This technical guide provides a summary of the currently available information on its synthesis, properties, and potential applications, based on patent literature and chemical supplier data.

Discovery and History

The specific historical details regarding the first discovery and synthesis of this compound are not well-documented in readily available scientific literature. The compound, identified by the CAS number 861010-57-3, appears in the catalogs of several chemical suppliers, indicating its availability for research and commercial purposes. A Chinese patent (CN104262159A) published in 2015 describes a method for the synthesis of a range of o-nitrophenol compounds, including a substance identified as this compound, suggesting its preparation and characterization in a more formal context around that time. This patent currently stands as one of the primary sources of technical data for this specific molecule.

Physicochemical and Spectroscopic Data

Detailed experimental data on the physicochemical properties of this compound are sparse. The most concrete data comes from patent literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 861010-57-3 | Chemical Suppliers |

| Molecular Formula | C₆H₄INO₃ | Chemical Suppliers |

| Molecular Weight | 265.01 g/mol | Calculated |

| Melting Point | 80 °C | CN104262159A[1] |

| Appearance | White solid | CN104262159A[1] |

Spectroscopic data is crucial for the unambiguous identification of a chemical compound. The following data for this compound is reported in patent CN104262159A.[1]

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| Infrared (IR) | KBr pellet: ν = 1521 cm⁻¹ (NO₂), 3294 cm⁻¹ (OH) | CN104262159A[1] |

| ¹H NMR (500MHz, CDCl₃) | δ 10.53 (s, 1H), 8.43 (d, J=2.5Hz, 1H), 7.84 (dd, J₁=8.5Hz, J₂=2.0Hz, 1H), 6.96 (d, J=9.0Hz, 1H) | CN104262159A[1] |

| ¹³C NMR (125MHz, CDCl₃) | δ 154.8, 145.9, 134.5, 133.3, 122.0, 80.4 | CN104262159A[1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound appears to be the nitration of 3-iodophenol. While a detailed, peer-reviewed experimental protocol is not available, a general procedure can be inferred from the patent literature and general knowledge of aromatic nitration.

General Synthesis of o-Nitrophenol Compounds (as described in CN104262159A)

The patent describes a multi-step process for producing o-nitrophenol compounds.[1] The key steps involve the synthesis of a 2-(phenoxy)pyridine intermediate, followed by nitration and subsequent cleavage to yield the desired o-nitrophenol.

Experimental Protocol (Inferred and Generalized)

-

Step 1: Synthesis of 2-(3-iodophenoxy)pyridine. A mixture of 3-iodophenol, 2-bromopyridine, a copper catalyst (e.g., cuprous iodide), a base (e.g., tripotassium phosphate), and a ligand (e.g., 2-pyridinecarboxylic acid) in a suitable solvent (e.g., DMSO) is heated under an inert atmosphere. The product is then isolated by extraction and purified.

-

Step 2: Nitration of 2-(3-iodophenoxy)pyridine. The 2-(3-iodophenoxy)pyridine intermediate is reacted with a nitrating agent (e.g., silver nitrite), an oxidant (e.g., potassium persulfate), and a catalyst (e.g., palladium acetate) in a sealed pressure container with a suitable solvent (e.g., 1,2-dichloroethane) and heated. This step selectively adds a nitro group at the ortho position to the phenoxy ether linkage.

-

Step 3: Cleavage to this compound. The resulting 2-(3-iodo-2-nitrophenoxy)pyridine is treated with a reagent like methyl trifluoromethanesulfonate in a solvent such as toluene and heated to cleave the ether linkage, yielding this compound. The final product is purified by column chromatography.

References

A Theoretical Investigation of Substituted Nitrophenols: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive theoretical framework for the computational analysis of substituted nitrophenols, with a specific focus on the methodologies applicable to compounds like 3-Iodo-2-nitrophenol. Due to a lack of specific published theoretical studies on this compound, this guide utilizes the well-researched analogous compound, 2-nitrophenol, as a case study to demonstrate the application of Density Functional Theory (DFT) in elucidating molecular properties. This paper details the computational methods for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties. Furthermore, it provides examples of experimental protocols for synthesis and spectroscopic characterization, offering a holistic guide for the study of this class of compounds.

Introduction

Substituted nitrophenols are a class of organic compounds that are pivotal as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides. Their chemical and physical properties are of significant interest for understanding their reactivity, toxicity, and potential applications. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting molecular structure, vibrational spectra, and electronic characteristics, thereby guiding experimental research.

This whitepaper presents a methodological approach to the theoretical characterization of this compound. In the absence of direct computational studies on this specific molecule, we will draw upon the extensive research conducted on 2-nitrophenol to illustrate the core principles and expected outcomes of such an investigation.

Computational Methodology

The theoretical investigation of nitrophenol derivatives is effectively carried out using DFT methods. A typical computational protocol is outlined below, based on established studies of 2-nitrophenol.[1]

Software and Theoretical Level

Calculations are commonly performed using the Gaussian suite of programs.[1] A widely used and effective level of theory for this class of molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G**, which includes diffuse and polarization functions to accurately describe the electronic distribution in molecules with heteroatoms and potential for hydrogen bonding.[1]

Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through a geometry optimization procedure where the energy of the molecule is minimized with respect to all atomic coordinates. The resulting optimized structure corresponds to a stationary point on the potential energy surface. For a molecule like 2-nitrophenol, it is important to consider different possible conformers, for instance, those with and without intramolecular hydrogen bonding between the hydroxyl and nitro groups.[1]

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands.[1] It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set deficiencies.[1]

Electronic Property Calculations

Several key electronic properties can be calculated to understand the reactivity and electronic nature of the molecule:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[1]

-

Atomic Charges: Mulliken or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, offering further insight into the electronic structure.[1]

Computational Workflow for Theoretical Property Calculation

Caption: A flowchart illustrating the typical computational workflow for the theoretical calculation of molecular properties.

Theoretical Data (Exemplified by 2-Nitrophenol)

The following tables summarize the kind of quantitative data that can be obtained from DFT calculations, using published data for 2-nitrophenol as an example.

Table 1: Optimized Geometrical Parameters of 2-Nitrophenol

| Parameter | Bond/Angle | Calculated (B3LYP/6-311G**) | Experimental |

| Bond Length (Å) | C-O | 1.353 | 1.358 |

| O-H | 0.973 | 0.960 | |

| C-N | 1.458 | 1.477 | |

| N-O (avg) | 1.233 | 1.221 | |

| Bond Angle (°) | C-O-H | 104.5 | 102.1 |

| C-C-N | 120.5 | 119.8 | |

| O-N-O | 123.7 | 123.5 | |